

Application Note: FT-IR Analysis of 2-Hydroxy-5-phenylnicotinonitrile

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Compound of Interest

Compound Name: 2-Hydroxy-5-phenylnicotinonitrile

Cat. No.: B1296557

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **2-Hydroxy-5-phenylnicotinonitrile**, a heterocyclic compound with potential applications in medicinal chemistry and material science. The document outlines the principles of FT-IR spectroscopy for the characterization of this molecule, a comprehensive experimental protocol using the Potassium Bromide (KBr) pellet method, and a summary of the expected vibrational frequencies. This guide is intended to assist researchers in obtaining and interpreting the FT-IR spectrum of **2-Hydroxy-5-phenylnicotinonitrile** for structural elucidation and quality control purposes.

Introduction

2-Hydroxy-5-phenylnicotinonitrile is a substituted pyridine derivative containing a hydroxyl group, a nitrile group, and a phenyl substituent. This unique combination of functional groups makes it an interesting candidate for the synthesis of novel bioactive molecules and functional materials. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note details the methodology for the qualitative analysis of **2-Hydroxy-5-phenylnicotinonitrile** using FT-IR spectroscopy.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm^{-1}), which serves as a unique "fingerprint" of the molecule. By analyzing the absorption bands in the spectrum, it is possible to identify the various functional groups present in the compound.

Predicted FT-IR Spectral Data

While an experimental spectrum for **2-Hydroxy-5-phenylnicotinonitrile** is not readily available in the public domain, the expected characteristic absorption bands can be predicted based on the known vibrational frequencies of its constituent functional groups. The following table summarizes the anticipated FT-IR peaks.

Wavenumber Range (cm^{-1})	Vibrational Mode	Functional Group	Expected Intensity
3400 - 3200	O-H stretching (intermolecular H-bond)	Hydroxyl (-OH)	Broad, Medium
3100 - 3000	C-H stretching (aromatic)	Phenyl and Pyridine rings	Medium to Weak
2240 - 2220	$\text{C}\equiv\text{N}$ stretching (conjugated)	Nitrile (-CN)	Sharp, Strong
1620 - 1580	$\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching	Pyridine ring	Medium to Strong
1600 - 1450	$\text{C}=\text{C}$ stretching	Phenyl ring	Medium to Strong
1400 - 1260	O-H in-plane bending	Hydroxyl (-OH)	Medium
1250 - 1000	C-O stretching	Hydroxyl (-OH)	Medium to Strong
900 - 675	C-H out-of-plane bending (aromatic)	Phenyl and Pyridine rings	Strong

Note: The exact positions of the peaks can be influenced by the solid-state packing, intermolecular interactions, and the overall molecular structure.

Experimental Protocol: FT-IR Analysis by KBr Pellet Method

This protocol describes the preparation of a solid sample of **2-Hydroxy-5-phenylnicotinonitrile** for FT-IR analysis using the KBr pellet technique.[\[1\]](#)[\[2\]](#)[\[3\]](#)

4.1. Materials and Equipment

- **2-Hydroxy-5-phenylnicotinonitrile** (solid powder)
- FT-IR grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Spatula
- Analytical balance
- FT-IR spectrometer

4.2. Procedure

- **Drying:** Dry the FT-IR grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed moisture. Allow it to cool to room temperature in a desiccator before use.
- **Sample Preparation:**
 - Weigh approximately 1-2 mg of **2-Hydroxy-5-phenylnicotinonitrile** and 100-200 mg of dried KBr.[\[1\]](#)[\[3\]](#)
 - Transfer the sample and a small portion of the KBr to the agate mortar.

- Gently grind the mixture with the pestle to ensure a homogenous distribution of the sample within the KBr matrix.[\[1\]](#)
- Add the remaining KBr and continue to grind until a fine, uniform powder is obtained.
- Pellet Formation:
 - Assemble the pellet-forming die.
 - Transfer the ground sample-KBr mixture into the die.
 - Level the surface of the powder gently with the spatula.
 - Place the die in the hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[\[1\]](#)
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die.
 - Place the pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum using a pure KBr pellet.[\[3\]](#)
 - Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .

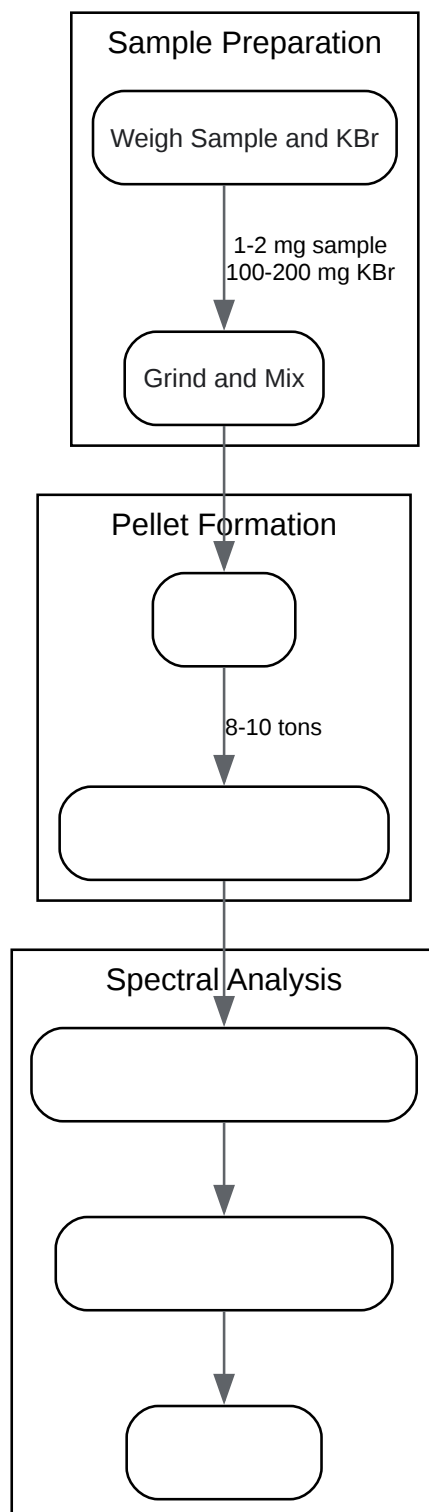
4.3. Data Analysis

- The obtained spectrum should be baseline corrected.
- Identify the characteristic absorption bands and compare them with the predicted values in the table above and with reference spectra of similar compounds.

Visualizations

Caption: Molecular structure of **2-Hydroxy-5-phenylnicotinonitrile**.

FT-IR Analysis Workflow

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Caption: Experimental workflow for FT-IR analysis.

Conclusion

This application note provides a comprehensive guide for the FT-IR analysis of **2-Hydroxy-5-phenylnicotinonitrile**. The detailed experimental protocol for the KBr pellet method, along with the table of predicted vibrational frequencies, will aid researchers in the structural characterization and purity assessment of this compound. The provided workflows offer a clear visual representation of the experimental process. Adherence to this protocol will facilitate the acquisition of high-quality and reproducible FT-IR spectra.

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